Mag-Fura-2 (tetrapotassium)

Magnesium Affinity Fluorescent Indicator

Achieve precise, ratiometric intracellular Mg²⁺ quantification with Mag-Fura-2 (tetrapotassium). Its unique Kd for Mg²⁺ (1.9 mM) bridges the gap between high- and low-affinity probes, providing an optimal dynamic range for physiological studies, while its low Ca²⁺ affinity (Kd ~53 µM) prevents signal saturation during high-amplitude Ca²⁺ spikes. This water-soluble, membrane-impermeant salt ensures controlled cytosolic concentration via microinjection or patch pipette, eliminating AM ester loading artifacts. The ratiometric excitation shift (369→330 nm upon ion binding) inherently corrects for photobleaching and dye concentration variability, ensuring reliable, quantitative results unobtainable with single-wavelength probes.

Molecular Formula C18H10K4N2O11
Molecular Weight 586.7 g/mol
Cat. No. B15140660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMag-Fura-2 (tetrapotassium)
Molecular FormulaC18H10K4N2O11
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESC1=C2C=C(OC2=CC(=C1OCC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])C3=NC=C(O3)C(=O)[O-].[K+].[K+].[K+].[K+]
InChIInChI=1S/C18H14N2O11.4K/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28;;;;/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;;;/q;4*+1/p-4
InChIKeyPQSIPSUBCVAWSY-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mag-Fura-2 (tetrapotassium) - Ratiometric UV-Excitable Magnesium Indicator


Mag-Fura-2 (tetrapotassium), also known as Furaptra, is a water-soluble, membrane-impermeant fluorescent indicator designed for the ratiometric detection of intracellular free magnesium (Mg²⁺) and, to a lesser extent, calcium (Ca²⁺) . It is a structural derivative of the widely used calcium indicator Fura-2, exhibiting a Kd for Mg²⁺ of approximately 1.9 mM and a Kd for Ca²⁺ of approximately 53 µM . Upon ion binding, its excitation maximum undergoes a blue shift from 369 nm to 330 nm, while emission is measured at approximately 510 nm, enabling quantitative measurements . This tetrapotassium salt form is ideal for intracellular loading via microinjection or patch pipette infusion, avoiding the need for esterase-dependent cleavage required by its AM ester counterpart .

Mag-Fura-2 (tetrapotassium) - Critical Differentiation from In-Class Alternatives


Generic substitution within the class of fluorescent ion indicators is highly problematic due to the unique combination of Mg²⁺ affinity, spectral properties, and ratiometric capability of Mag-Fura-2. Its Kd for Mg²⁺ (1.9 mM) is strategically positioned between high-affinity probes like Magnesium Green (Kd ~1.0 mM) and lower-affinity probes like Mag-Indo-1 (Kd ~2.7 mM), directly impacting the measurable dynamic range . Furthermore, while Fura-2 is an excellent Ca²⁺ indicator, its high affinity for Ca²⁺ (Kd ~224 nM) renders it unsuitable for measuring Mg²⁺ in physiological contexts where Ca²⁺ fluctuations are common, a key limitation addressed by Mag-Fura-2 [1]. The ratiometric nature of Mag-Fura-2 also provides a critical advantage over single-wavelength intensity-based probes like Magnesium Green, as it corrects for variations in dye concentration, cell thickness, and photobleaching, ensuring more reliable quantification [2].

Mag-Fura-2 (tetrapotassium) - Quantitative Differentiation Evidence Guide


Mag-Fura-2 (tetrapotassium) - Magnesium Affinity (Kd) Compared to Magnesium Green and Mag-Indo-1

Mag-Fura-2 (tetrapotassium) exhibits an intermediate affinity for Mg²⁺ with a dissociation constant (Kd) of ~1.9 mM . This is approximately 1.9-fold lower affinity than Magnesium Green (Kd ~1.0 mM) and 1.4-fold higher affinity than Mag-Indo-1 (Kd ~2.7 mM) . This differential affinity positions Mag-Fura-2 as an optimal tool for quantifying changes in Mg²⁺ within the physiological range (~0.5-1.0 mM) without saturation at resting levels, a common issue for higher affinity probes .

Magnesium Affinity Fluorescent Indicator Kd

Mag-Fura-2 (tetrapotassium) - Calcium Affinity (Kd) and Selectivity Over Fura-2

While Mag-Fura-2 is primarily a Mg²⁺ indicator, it retains a response to Ca²⁺. Its Kd for Ca²⁺ is ~53 µM, which is approximately 236-fold higher (i.e., lower affinity) than the Kd of Fura-2 for Ca²⁺ (~224 nM) . This stark difference in affinity is the basis for Mag-Fura-2's utility: it can measure Mg²⁺ in the presence of physiological Ca²⁺ fluctuations because it is far less sensitive to changes in Ca²⁺ concentration than Fura-2 . This also enables its use in detecting high, transient Ca²⁺ spikes during cellular events like action potentials, where Fura-2 would saturate [1].

Calcium Selectivity Fluorescent Indicator Kd

Mag-Fura-2 (tetrapotassium) - Ratiometric Measurement vs. Single-Wavelength Intensity Probes

Mag-Fura-2 is a ratiometric indicator, exhibiting a spectral shift upon ion binding (excitation maximum shifts from 369 nm to 330 nm) . This allows for the calculation of a ratio (F330/F369) that is directly proportional to ion concentration and is independent of dye concentration, cell thickness, and photobleaching [1]. In contrast, single-wavelength intensity-based probes like Magnesium Green show only an increase in emission intensity upon binding (~506/531 nm) without a spectral shift . This makes Magnesium Green measurements susceptible to artifacts from uneven dye loading, cell movement, and bleaching, requiring more complex calibration and correction procedures [1].

Ratiometric Quantification Fluorescent Indicator Imaging

Mag-Fura-2 (tetrapotassium) - Cellular Loading Efficiency Compared to AM Esters and Other Salt Forms

The tetrapotassium salt form of Mag-Fura-2 is specifically designed for intracellular loading via physical methods such as microinjection or infusion from a patch pipette . This provides a distinct advantage over its cell-permeant AM ester counterpart, which requires intracellular esterase activity for activation. In cells with low esterase activity (e.g., certain primary cells, plant cells) or where rapid, controlled loading is required, the salt form ensures a known, quantitative amount of indicator is delivered directly to the cytosol, avoiding issues of incomplete hydrolysis, dye compartmentalization, or cellular toxicity associated with AM esters . It also provides an alternative to the tetrasodium salt, offering different counter-ion properties that may be preferable in certain electrophysiological recording conditions.

Microinjection Patch Clamp Loading Cell Impermeant

Mag-Fura-2 (tetrapotassium) - Utility in Detecting High, Transient Ca²⁺ Spikes

The low affinity of Mag-Fura-2 for Ca²⁺ (Kd ~53 µM) makes it uniquely suitable for detecting and quantifying high-amplitude, transient Ca²⁺ spikes that would saturate high-affinity Ca²⁺ indicators like Fura-2 (Kd ~224 nM) [1]. In neuronal action potentials or during Ca²⁺ release from intracellular stores, local Ca²⁺ concentrations can briefly reach tens of micromolar [2]. Mag-Fura-2 can reliably track these events without signal saturation, providing quantitative data on the magnitude and kinetics of the spike, whereas Fura-2 would simply report a saturated, non-quantifiable signal .

Calcium Spike Transient Low Affinity

Mag-Fura-2 (tetrapotassium) - Recommended Research and Application Scenarios


Quantitative Measurement of Intracellular Free Mg²⁺ in Single Cells

The tetrapotassium salt form is the preferred choice for quantitative single-cell Mg²⁺ studies where precise control over dye concentration is required. By loading cells via patch pipette or microinjection, researchers can introduce a known concentration of Mag-Fura-2 directly into the cytosol. This allows for accurate calibration and calculation of resting [Mg²⁺]i (e.g., 0.54 ± 0.1 mM in BC3H-1 cells [1]) and measurement of dynamic changes in response to stimuli, free from the artifacts of variable AM ester loading and cleavage .

Simultaneous Measurement of Mg²⁺ and Ca²⁺ Dynamics in Neuronal Preparations

Mag-Fura-2 can be used in conjunction with a high-affinity Ca²⁺ indicator like Fura-2 to simultaneously track Mg²⁺ and Ca²⁺ dynamics. For example, in cultured dorsal root ganglion neurons, Mag-Fura-2 was used to reveal that a Mg²⁺ surge follows a Ca²⁺ increase during depolarization, with the Ca²⁺ peak occurring 1.38 ± 0.12 s earlier [2]. This type of dual-wavelength, dual-ion imaging is only possible due to Mag-Fura-2's unique spectral and affinity properties .

Quantification of High-Amplitude Ca²⁺ Transients

When the experimental goal is to measure the peak amplitude and kinetics of large, localized Ca²⁺ signals—such as those occurring at neurotransmitter release sites or during cardiac muscle contraction—Mag-Fura-2's low Ca²⁺ affinity (Kd ~53 µM) prevents signal saturation [3]. This makes it an essential tool for investigating Ca²⁺ microdomains and rapid Ca²⁺ signaling events that are inaccessible to high-affinity probes like Fura-2 or Fluo-4 [4].

Loading into Cells with Low Esterase Activity

For cell types that are difficult to load with AM esters due to low endogenous esterase activity (e.g., some primary cells, plant cells, or bacteria), the tetrapotassium salt form offers a direct and reliable alternative. Microinjection or electroporation ensures that the fully active, ion-sensitive form of the indicator is delivered to the cytoplasm, bypassing the need for enzymatic processing and eliminating concerns over incomplete hydrolysis or dye sequestration .

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